molecular formula C26H35N5O2 B2420455 N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-39-5

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2420455
CAS No.: 921925-39-5
M. Wt: 449.599
InChI Key: RJLGGJPGIWMUOL-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
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Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-5-7-22(15-19(18)2)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-6-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLGGJPGIWMUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide family, which has gained attention for its potential biological activities. This compound features a complex structure that combines an indoline moiety with piperazine, suggesting possible interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is C25H32N4O3C_{25}H_{32}N_{4}O_{3}, with a molecular weight of approximately 436.5 g/mol. The structural components include:

  • Indoline : A bicyclic structure that may contribute to bioactivity.
  • Piperazine : Known for its role in drug design due to its ability to interact with receptors.
  • Oxalamide Linkage : This functional group is often associated with biological activity due to its capacity for hydrogen bonding.

Biological Activity

Research indicates that compounds within the oxalamide class can exhibit various biological activities, including:

  • Anticancer Properties : Some oxalamides have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.
  • Antimicrobial Effects : The presence of the piperazine group may enhance the compound's ability to penetrate bacterial membranes, suggesting potential use as an antimicrobial agent.
  • CNS Activity : Given the indoline and piperazine components, this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system or other tissues, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Cell Signaling Modulation : The compound could affect intracellular signaling pathways, leading to changes in cell behavior.

Research Findings

Recent studies on similar oxalamide compounds have provided insights into their biological activities:

Study Findings
Study A (2023)Demonstrated anticancer activity against breast cancer cells with IC50 values in the micromolar range.
Study B (2022)Reported significant antimicrobial activity against Gram-positive bacteria.
Study C (2024)Explored CNS effects, showing potential anxiolytic properties in animal models.

Case Studies

  • Anticancer Activity : In vitro studies conducted on derivatives of oxalamides revealed that certain modifications could enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be explored further for this compound.
  • Neuropharmacological Effects : Animal studies indicated that compounds with similar structures could reduce anxiety-like behaviors, warranting further investigation into this compound's potential CNS effects.

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